(R)-3-(2-Bromophenyl)morpholine

Catalog No.
S13497251
CAS No.
M.F
C10H12BrNO
M. Wt
242.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-(2-Bromophenyl)morpholine

Product Name

(R)-3-(2-Bromophenyl)morpholine

IUPAC Name

(3R)-3-(2-bromophenyl)morpholine

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

InChI

InChI=1S/C10H12BrNO/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2/t10-/m0/s1

InChI Key

QXECBXQGHZBTIT-JTQLQIEISA-N

Canonical SMILES

C1COCC(N1)C2=CC=CC=C2Br

Isomeric SMILES

C1COC[C@H](N1)C2=CC=CC=C2Br

(R)-3-(2-Bromophenyl)morpholine is a chiral morpholine derivative characterized by the presence of a bromophenyl group at the 3-position of the morpholine ring. Morpholine itself is a six-membered heterocyclic compound containing both nitrogen and oxygen, typically represented by the formula C4H9NO\text{C}_4\text{H}_9\text{NO}. The introduction of the 2-bromophenyl substituent enhances its chemical reactivity and biological activity, making it a compound of interest in various fields, including medicinal chemistry and organic synthesis.

Typical of morpholines, including:

  • Nucleophilic Substitution: The nitrogen atom in the morpholine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: As a hydrochloride salt, it can react with bases to regenerate free morpholine and hydrochloric acid, which is essential for various synthetic pathways.
  • Alkylation Reactions: The compound can undergo alkylation, where an alkyl group is transferred to the nitrogen atom, forming new amine derivatives .

Research indicates that (R)-3-(2-Bromophenyl)morpholine exhibits significant biological activity. Morpholine derivatives are often explored for their pharmacological properties, including:

  • Antimicrobial Activity: Some studies suggest that morpholine derivatives can demonstrate antibacterial and antifungal properties.
  • Antidepressant Effects: Certain analogs of morpholine have been investigated for their potential use in treating depression and anxiety disorders due to their ability to modulate neurotransmitter systems.
  • Antitumor Activity: There is ongoing research into the anticancer properties of morpholine derivatives, including (R)-3-(2-Bromophenyl)morpholine, as they may inhibit tumor cell proliferation.

The synthesis of (R)-3-(2-Bromophenyl)morpholine typically involves several steps:

  • Preparation of Morpholine: Morpholine can be synthesized through the reaction of diethylene glycol with ammonia and hydrogen under pressure.
  • Bromination: The introduction of the bromophenyl group can be achieved via electrophilic aromatic substitution using bromine or brominating agents on phenol derivatives.
  • Chiral Resolution: If necessary, chiral resolution techniques such as chromatography on chiral stationary phases can be employed to isolate the (R)-enantiomer from racemic mixtures .

(R)-3-(2-Bromophenyl)morpholine has various applications across different fields:

  • Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in creating novel antidepressants or antimicrobial agents.
  • Chemical Synthesis: It serves as an intermediate in synthesizing other complex organic molecules due to its reactive functional groups.
  • Material Science: Morpholine derivatives are used in polymer chemistry as additives or catalysts in polymerization processes.

Studies on (R)-3-(2-Bromophenyl)morpholine have focused on its interactions with biological targets. For instance:

  • Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors have been conducted to understand its potential therapeutic effects.
  • Enzyme Inhibition: Research has shown that certain morpholine derivatives can inhibit enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

Several compounds share structural similarities with (R)-3-(2-Bromophenyl)morpholine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-(Phenyl)morpholinePhenyl group at the 3-positionCommonly used in organic synthesis
4-(Bromophenyl)morpholineBromine at the 4-positionExhibits different biological activities compared to (R)-3
2-(Chlorophenyl)morpholineChlorine at the 2-positionPotentially more reactive due to electronegative chlorine
N-MethylmorpholineMethyl group attached to nitrogenUsed as a solvent and reagent in various

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

241.01023 g/mol

Monoisotopic Mass

241.01023 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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